N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine
Description
Significance of Unnatural Amino Acids in Modern Chemical Biology Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-coding amino acids found in nature. Their significance in modern chemical biology is immense, providing tools to expand beyond the limitations of natural biochemistry. aau.edu By incorporating UAAs with unique chemical and physical properties site-specifically into proteins, scientists can probe protein structure and function in ways not previously possible. nih.govacs.org This technology allows for the introduction of novel functionalities, such as fluorescent probes, photo-crosslinkers, and post-translational modifications, into proteins. acs.org
The ability to synthesize proteins with UAAs has facilitated significant advances in drug development and materials science. cpcscientific.com These custom-designed building blocks can enhance the therapeutic properties of peptides and proteins, for instance, by increasing their stability against enzymatic degradation, as they are not typically recognized by proteases. cpcscientific.com The process of incorporating UAAs into proteins is often achieved through methods like nonsense codon suppression, where the cellular machinery is engineered to read a stop codon as a signal to insert a specific UAA. nih.gov This precise control over protein composition opens up new avenues for creating novel therapeutics, such as advanced antibiotics or immunosuppressants. aau.edu
Overview of Halogenated Phenylalanine Analogues in Peptide Chemistry
Among the vast array of unnatural amino acids, halogenated phenylalanine analogues represent a particularly valuable class in peptide chemistry. nih.gov Halogenation—the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine)—on the phenyl ring of phenylalanine can dramatically alter the chemical properties of the amino acid and, consequently, the peptides that contain it. nih.govrsc.org
The introduction of halogens can influence a peptide's conformation, hydrophobicity, and electronic properties. nih.govnih.gov For example, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can help stabilize peptide and protein structures. nih.gov This modification strategy is used to enhance the binding affinity of peptides to their targets and improve the mechanical properties of peptide-based materials like hydrogels. nih.govrsc.org Research has shown that increasing the degree of halogenation and using heavier halogens (Cl, Br, I) can lead to stronger stacking interactions between aromatic side chains. rsc.org Furthermore, halogenation is a key strategy in the development of radiopharmaceuticals, where radioactive halogen isotopes are incorporated for diagnostic or therapeutic purposes. acs.org
Positional Isomerism and Stereochemical Considerations in Halogenated Phenylalanine Derivatives
The specific placement and stereochemistry of substituents on halogenated phenylalanine derivatives are critical factors that determine their ultimate effect on molecular properties.
Positional Isomerism refers to constitutional isomers that have the same carbon skeleton and functional groups but differ in the position of these groups on the main chain or ring. youtube.com In the context of halogenated phenylalanine, the location of the halogen atoms on the phenyl ring (ortho, meta, or para) significantly impacts the molecule's behavior. nih.gov For instance, studies on the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to cancer cells, have shown that the position of a halogen on the phenylalanine ring affects binding affinity and selectivity. An iodo group at the ortho-position (position 2) was found to increase affinity for LAT1 but not for the related transporter LAT2, suggesting that specific positional isomers can be designed for selective targeting. nih.gov
Stereochemical Considerations are also paramount. Amino acids (except for glycine) are chiral molecules, existing as enantiomers (L and D forms). libretexts.org While most naturally occurring amino acids are in the L-configuration, the use of D-amino acids is a common strategy in peptide drug design to increase resistance to proteolytic degradation. researchgate.net The compound N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. researchgate.netsigmaaldrich.com The stereochemistry at the alpha-carbon (the chiral center) is crucial, as it dictates the three-dimensional arrangement of the atoms and influences how the molecule interacts with other chiral molecules, such as enzymes and receptors. youtube.com
The properties of this compound are defined by this combination of features: the N-terminal Fmoc protecting group used in solid-phase peptide synthesis, the specific 5-bromo and 2-chloro substitutions on the phenyl ring, and its existence as a DL-racemic mixture. bldpharm.comisotope.com
Compound Data
Below are tables detailing the properties of the parent compound and illustrating the concept of isomerism for related derivatives.
Table 1: Physicochemical Properties of 5-Bromo-2-chloro-DL-phenylalanine (Note: Data for the unprotected parent amino acid)
| Property | Value | Source |
| IUPAC Name | 2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid | sigmaaldrich.com |
| Molecular Formula | C₉H₉BrClNO₂ | sigmaaldrich.com |
| CAS Number | 1270324-45-2 | sigmaaldrich.com |
| InChI Key | WHUPPRGZWKRSEB-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Isomers of N-Fmoc-5-Bromo-2-chloro-phenylalanine
| Compound Name | CAS Number | Stereochemistry | Description |
| N-Fmoc-5-Bromo-2-chloro-DL -phenylalanine | 1694226-46-4 | Racemic (DL) | A mixture containing equal amounts of the D and L enantiomers. bldpharm.com |
| N-Fmoc-5-bromo-2-chloro-D -phenylalanine | 2015413-31-5 | D-enantiomer | The stereoisomer where the amino group is on the right in a Fischer projection. bldpharm.com |
| N-Fmoc-5-bromo-2-chloro-L -phenylalanine | 2002401-84-3 | L-enantiomer | The stereoisomer corresponding to the naturally occurring configuration of phenylalanine. wuxiapptec.com |
Structure
3D Structure
Properties
Molecular Formula |
C24H19BrClNO4 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29) |
InChI Key |
JNZSAOKGJDDKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Origin of Product |
United States |
N Fmoc 5 Bromo 2 Chloro Dl Phenylalanine As a Building Block in Advanced Chemical Synthesis
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support to create custom peptide sequences. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. chempep.com This protecting group is stable to the acidic conditions often used for side-chain deprotection but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, allowing for the sequential addition of the next amino acid in the chain. chempep.comuci.edu
The incorporation of this compound into a growing peptide chain follows the standard protocols of Fmoc-SPPS. Regioselectivity is inherently controlled by the synthetic strategy; the Fmoc group on the α-amine ensures that coupling occurs exclusively at the C-terminal carboxyl group, preventing polymerization and side reactions. The carboxyl group is typically pre-activated using a variety of coupling reagents to form a reactive species that readily acylates the free N-terminal amine of the resin-bound peptide.
The efficiency of incorporation, however, can be influenced by the steric bulk of the 5-bromo-2-chloro-phenyl side chain. Compared to the natural amino acid phenylalanine, the presence of two halogen atoms on the phenyl ring increases its size and can create steric hindrance, potentially slowing down the coupling reaction. To ensure high incorporation efficiency, optimization of coupling conditions may be necessary. This can include the use of more potent activating agents or extended coupling times.
The kinetics of the coupling reaction involving this compound are expected to be slower than for smaller, unhindered amino acids. The bulky side chain can impede the approach of the activated carboxyl group to the resin-bound amine. This can lead to lower yields if standard coupling protocols are used without modification. To overcome this, chemists often employ more robust coupling reagents that form highly reactive intermediates.
Table 1: Common Coupling Reagents for Hindered Amino Acids in SPPS
| Reagent Acronym | Full Name | Characteristics |
|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Forms a highly reactive HOBt ester; fast kinetics. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Generally considered one of the most effective coupling reagents, especially for hindered couplings. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | A carbodiimide-based method with an additive that suppresses racemization and enhances coupling efficiency. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt known for high efficiency and low racemization. |
The choice of solvent can also play a role, with some solvent systems being better at solvating the peptide chain and reducing aggregation, thereby improving accessibility for the coupling reaction.
Design and Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, or higher receptor affinity. nih.gov Substituted phenylalanine residues are valuable tools in the design of such molecules. nih.gov
The most direct strategy for introducing this compound into a peptidomimetic scaffold is through standard Fmoc-SPPS. nih.gov By replacing a natural phenylalanine or another aromatic residue with this di-halogenated analog, researchers can systematically probe the structure-activity relationship (SAR) of a peptide. The unique electronic properties conferred by the electron-withdrawing chloro and bromo groups, as well as the altered shape of the side chain, can lead to significant changes in binding interactions with biological targets. This substitution can alter hydrogen bonding patterns, hydrophobic interactions, and cation-pi interactions, which are critical for molecular recognition.
The incorporation of conformationally restricted amino acids is a key strategy for inducing specific secondary and tertiary structures in peptides. The bulky 5-bromo and 2-chloro substituents on the phenyl ring of this compound severely restrict the rotational freedom around the Cα-Cβ (chi1) and Cβ-Cγ (chi2) bonds of the side chain. This constraint can be exploited to stabilize specific peptide conformations, such as β-turns, γ-turns, or helical structures, which might be required for biological activity. By locking a portion of the peptide into a predefined geometry, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.
Table 2: Potential Structural Effects of Incorporating 5-Bromo-2-chloro-phenylalanine
| Structural Level | Potential Influence | Rationale |
|---|---|---|
| Local Conformation | Restriction of χ1 and χ2 dihedral angles | Steric clash between the halogen substituents and the peptide backbone forces the side chain into a preferred orientation. |
| Secondary Structure | Stabilization of β-turns and helices | The rigid side chain can act as a nucleation point for folding or can be used to favor the specific turn or helical geometry required for activity. |
Diversification through Side-Chain Functionalization within Biopolymers
Beyond its role as a structurally unique building block, the true synthetic power of this compound lies in the potential for post-synthetic modification of its side chain. The bromine and chlorine atoms on the phenyl ring are not merely passive substituents; they are versatile chemical handles that can be selectively functionalized after the peptide has been synthesized.
This diversification is most commonly achieved through palladium-catalyzed cross-coupling reactions. The different reactivity of aryl bromides and aryl chlorides under certain catalytic conditions can potentially allow for selective functionalization. For instance, Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be performed on the halogenated side chain to introduce a vast array of new functional groups, including alkyl, alkenyl, alkynyl, aryl, amino, and cyano moieties. This strategy allows for the creation of large libraries of structurally diverse peptides from a single parent peptide containing the 5-bromo-2-chloro-phenylalanine residue. Such libraries are invaluable for drug discovery and for probing biological systems.
Post-Synthetic Modification via Halogen Reactivity (e.g., Cross-Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound can be exploited to achieve selective modifications. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings. This reactivity difference allows for the selective functionalization of the bromine-bearing carbon, while leaving the chlorine-bearing carbon intact for subsequent reactions.
For instance, a Suzuki-Miyaura coupling reaction can be performed under conditions that favor the reaction at the C-Br bond, allowing for the introduction of an aryl or vinyl group at the 5-position of the phenylalanine ring. nih.govnih.gov Similarly, a Sonogashira coupling can be used to introduce an alkyne moiety at this position. nih.govmdpi.comnih.gov The successful application of these reactions to other halogenated phenylalanine derivatives in peptide contexts suggests a high potential for this compound as a substrate for such modifications. nih.govmdpi.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Phenylalanine Derivatives
| Cross-Coupling Reaction | Halogenated Phenylalanine Derivative | Coupling Partner | Catalyst System (Example) | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Fmoc-4-bromo-phenylalanine | 4-Acetamidophenyl-1-pinacolatoboron ester | PdCl₂ / Na₂CO₃ | Fmoc-protected aryl-substituted phenylalanine | nih.gov |
| Suzuki-Miyaura | 4-Borono-phenylalanine | Aryl halides | Not specified | 4-Aryl phenylalanines | nih.gov |
| Sonogashira | 4-Iodophenylalanine-containing peptides | Ferrocene alkynes | Pd-catalyst | Ferrocene-labeled peptides | mdpi.com |
| Sonogashira | Bromoindoles/bromotryptophans | Phenylacetylene | bisPdCl₂(CH₃CN)₂ / sXPhos | Alkyne-substituted indoles/tryptophans | nih.gov |
Development of Biohybrid Materials
Biohybrid materials, which combine the functionalities of biological molecules with the robustness and processability of synthetic polymers, are a rapidly growing field of materials science. This compound can serve as a key building block in the creation of such materials, acting as a bridge between the biological and synthetic realms.
Conjugation with Polymeric Scaffolds
One of the primary applications of functionalized amino acids is their use in the synthesis of peptide-polymer conjugates. rsc.orgacs.org After incorporation into a peptide sequence, the halogen atoms on the this compound residue can serve as attachment points for polymeric chains. The "grafting-to" approach involves the reaction of a pre-formed polymer with a reactive side chain on the peptide. The halogenated phenyl ring of this amino acid is an ideal site for such conjugations via cross-coupling reactions. For example, a polymer end-functionalized with a boronic acid could be attached to the peptide via a Suzuki coupling. This method allows for the precise placement of the polymer chain onto the peptide scaffold.
Table 2: Strategies for Peptide-Polymer Conjugation
| Conjugation Strategy | Description | Key Features | Representative Polymerization Techniques | Reference |
|---|---|---|---|---|
| Grafting-to | A pre-synthesized polymer is attached to a peptide. | Precise control over polymer characteristics before conjugation. | Can utilize various polymers synthesized by different methods. | rsc.org |
| Grafting-from | Polymerization is initiated from a site on the peptide. | Can lead to higher grafting density. | Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. | acs.org |
| Graft-through | A polymerizable group is attached to the peptide, which is then co-polymerized. | Results in polymers with peptide side chains. | Ring-Opening Metathesis Polymerization (ROMP). | rsc.org |
Role as Initiators for Controlled Polymerization Techniques
In the "grafting-from" approach to synthesizing peptide-polymer conjugates, the amino acid side chain acts as an initiator for a controlled polymerization reaction. acs.org The alkyl halide-like nature of the benzylic position is not present in phenylalanine, but the aryl halides can participate in certain controlled radical polymerization techniques. Specifically, the bromine and chlorine atoms on this compound could potentially be used to initiate Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov
ATRP is a versatile method for synthesizing polymers with controlled molecular weights and low polydispersity. The polymerization is initiated from an alkyl halide in the presence of a transition metal catalyst. While typically initiated from alkyl halides, modifications of ATRP have been developed that can utilize aryl halides. The bromo-substituted carbon on the phenylalanine derivative is a potential initiation site for ATRP, allowing for the growth of a polymer chain directly from the peptide. cmu.edu This "grafting-from" method can lead to the formation of well-defined peptide-polymer block copolymers with a high density of polymer chains attached to the peptide. Similarly, in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, while not a direct initiator, the functional groups introduced via the halogens could be converted to a suitable chain transfer agent for subsequent polymerization. divyarasayan.org
Chemical Reactivity and Derivatization Studies of N Fmoc 5 Bromo 2 Chloro Dl Phenylalanine
Reactivity of the Halogen Substituents (Bromine and Chlorine) on the Phenyl Ring
The presence of both a bromine and a chlorine atom on the aromatic ring is a key feature of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine. These halogens serve as reactive handles for a variety of transformations, with their reactivity being distinct and selectively addressable.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism. openstax.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org
In this compound, the phenyl ring is rendered electron-deficient by the inductive effects of the chloro and bromo substituents, as well as the deactivating nature of the N-Fmoc protected amino acid side chain. This electron deficiency makes the ring susceptible to attack by strong nucleophiles. libretexts.org Both chlorine and bromine can act as leaving groups. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com The reactivity of the leaving group often follows the order F > Cl > Br > I, which is reverse to the trend in SN1/SN2 reactions, because the high electronegativity of the lighter halogens polarizes the carbon-halogen bond, making the carbon more electrophilic and prone to attack. youtube.com
For this specific compound, SNAr would likely require strong nucleophiles (e.g., alkoxides, thiolates) and potentially elevated temperatures, as it lacks the powerful ortho/para stabilizing groups like nitro (NO₂) that enable such reactions under mild conditions. openstax.orgmdpi.com The reaction could theoretically proceed with the displacement of either the chloride or the bromide ion.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound allows for selective functionalization. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the order: I > Br > Cl > F, which is based on the bond dissociation energies of the carbon-halogen bond. nih.govlibretexts.org
This reactivity trend makes it possible to selectively perform a cross-coupling reaction at the more reactive C-Br bond while leaving the C-Cl bond untouched. nih.govrsc.org This sequential functionalization strategy is highly valuable for the synthesis of complex, multi-substituted molecules.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. youtube.comyoutube.com For this compound, selective coupling of an aryl or vinyl boronic acid at the C5-Br position is expected under standard conditions, yielding a biaryl or styrenyl-phenylalanine derivative. nih.govrsc.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgnumberanalytics.comwikipedia.org Selective vinylation at the C-Br position of the title compound can be achieved, introducing an alkene moiety while preserving the chlorine for subsequent modifications.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org The greater reactivity of the C-Br bond allows for the selective introduction of an alkyne group at the C5 position of the phenylalanine ring. wikipedia.org
| Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Typical Temperature | Selectivity |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane, DMF | 80-110 °C | C-Br >> C-Cl nih.govrsc.org |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile (B52724) | 100-140 °C | C-Br > C-Cl buecher.de |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, i-Pr₂NH (often with CuI co-catalyst) | THF, DMF, Toluene | RT - 80 °C | C-Br > C-Cl wikipedia.org |
Halogen Bonding Interactions and their Applications in Molecular Recognition and Self-Assembly
A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). acs.orgacs.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X covalent bond. acs.org
In this compound, both the bromine and chlorine atoms can participate in halogen bonding. The strength of the σ-hole is influenced by the electron-withdrawing power of the substituents on the aromatic ring. acs.orgepa.gov The presence of the other halogen and the deactivating amino acid group enhances the electrophilic character of both the Br and Cl atoms, making them effective halogen bond donors.
These directional interactions are increasingly recognized for their importance in biological systems and materials science. acs.orgnih.gov When incorporated into a peptide sequence, this amino acid can direct the folding and assembly of the peptide chain through specific halogen bonds with Lewis basic sites, such as the carbonyl oxygen atoms of the peptide backbone. acs.org This property can be exploited in the design of peptidomimetics, enzyme inhibitors, and self-assembling nanomaterials where precise molecular recognition and structural control are paramount. nih.gov
Reactivity of the Phenylalanine Side Chain and α-Carbon
Electrophilic Aromatic Substitution on the Halogenated Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. chemistry.coachmasterorganicchemistry.com The feasibility of this reaction is highly dependent on the nature of the substituents already present on the ring. Activating groups increase the ring's electron density and accelerate the reaction, while deactivating groups decrease electron density and slow the reaction down. chemistry.coachmasterorganicchemistry.com
The directing effects of the existing groups are antagonistic. libretexts.org The chloro group directs incoming electrophiles to its ortho (C3) and para (C6) positions. The bromo group directs to its ortho (C4, C6) and para (C2, occupied) positions. The alkyl side chain is a weak ortho-, para-director. Considering these influences, the most likely positions for a hypothetical EAS reaction would be C4 and C6. However, the cumulative deactivating effect of three substituents makes the aromatic ring extremely electron-poor, and therefore, further electrophilic substitution is highly unfavorable and would require exceptionally harsh reaction conditions.
Radical Reactions for Further Functionalization
Radical reactions offer an alternative pathway for the functionalization of aromatic rings, often under conditions orthogonal to traditional ionic reactions. Recent advancements have enabled site-selective C-H functionalization of aromatic rings via radical pathways, even on electron-deficient systems. nih.gov
For this compound, the remaining C-H bonds on the phenyl ring (at positions C3, C4, and C6) could potentially be targets for radical functionalization. Methods involving ground-state single electron transfer (SET) have been shown to activate aromatic C-H bonds towards coupling with radical species. nih.gov This could allow for the introduction of various functional groups, such as trifluoromethyl (CF₃), or additional halogens (Br, Cl), which can then be elaborated further. nih.gov This approach bypasses the limitations of electrophilic aromatic substitution on such a deactivated ring system and represents a modern strategy for the late-stage diversification of this complex amino acid derivative.
Derivatization for Analytical and Mechanistic Probing in Chemical Research
The derivatization of this compound allows for the introduction of reporter groups, such as fluorophores or radioisotopes, transforming the basic amino acid structure into a powerful tool for analytical and mechanistic studies in chemistry and biology.
Synthesis of Fluorescent Probes for Biochemical Assays
While specific studies detailing the synthesis of fluorescent probes directly from this compound are not extensively documented in publicly available literature, the chemical functionalities of the molecule provide a clear basis for such applications. The bromo and chloro substituents on the phenyl ring are amenable to various cross-coupling reactions, which are standard methods for attaching fluorophores to a scaffold molecule.
For instance, palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions could be employed to link a fluorescent moiety to the phenyl ring of the amino acid. In a hypothetical Suzuki coupling, the bromo or chloro atom could be replaced by a bond to a boron-functionalized fluorophore. The choice of catalyst and reaction conditions would be critical to control the regioselectivity of the coupling, potentially allowing for the selective reaction at either the bromo or chloro position.
The general steps for such a synthesis would typically involve:
Selection of a suitable fluorophore: The choice would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.
Functionalization of the fluorophore: The chosen fluorophore would need to be derivatized with a functional group suitable for the chosen cross-coupling reaction (e.g., a boronic acid or ester for Suzuki coupling).
Cross-coupling reaction: The this compound would be reacted with the functionalized fluorophore in the presence of a palladium catalyst and a suitable base.
Purification and characterization: The resulting fluorescent amino acid derivative would be purified using techniques like chromatography and characterized by spectroscopic methods (NMR, mass spectrometry) to confirm its structure.
The resulting fluorescently labeled phenylalanine derivative could then be incorporated into peptides or used as a standalone probe to study protein-protein interactions, enzyme activity, or cellular uptake mechanisms through techniques like fluorescence microscopy or spectroscopy.
Table 1: Potential Cross-Coupling Reactions for Fluorescent Probe Synthesis
| Reaction Type | Reactant on Phenylalanine | Fluorophore Functional Group | Potential Fluorophore |
| Suzuki Coupling | Bromo or Chloro | Boronic Acid/Ester | Dansyl, Coumarin |
| Sonogashira Coupling | Bromo or Chloro | Terminal Alkyne | Pyrene, Fluorescein |
| Buchwald-Hartwig Amination | Bromo or Chloro | Amine | NBD (Nitrobenzoxadiazole) |
Precursors for Radiolabeling and Tracer Development
The halogenated nature of this compound makes it a prime candidate for use as a precursor in the synthesis of radiolabeled tracers for imaging techniques like Positron Emission Tomography (PET). PET is a powerful non-invasive imaging modality that relies on the detection of radiation from positron-emitting isotopes incorporated into biologically active molecules.
The bromine atom on the phenyl ring is particularly significant in this context. It can be replaced with a radioisotope of bromine, such as Bromine-76 (⁷⁶Br), which is a positron emitter with a relatively long half-life of 16.2 hours. This half-life is advantageous as it allows for the synthesis and purification of the radiotracer and its transport to imaging facilities that may not have an on-site cyclotron.
The synthesis of a ⁷⁶Br-labeled tracer from this compound would likely involve a nucleophilic radiobromination reaction. In this process, a precursor molecule, often a stannylated or boronylated derivative of the phenylalanine, would be synthesized first. This precursor would then be reacted with a source of radioactive bromide, such as [⁷⁶Br]Br⁻, in the presence of an oxidizing agent to facilitate the electrophilic substitution onto the aromatic ring.
Alternatively, a direct exchange of non-radioactive bromine with its radioactive counterpart could be explored, although this often results in lower specific activity. The presence of the chloro group adds another layer of complexity and potential for multi-isotope labeling or for influencing the pharmacokinetic properties of the final tracer.
Once synthesized, the radiolabeled phenylalanine derivative, after deprotection of the Fmoc group, could be investigated for its potential as a tumor imaging agent. Many cancer cells exhibit increased amino acid metabolism and transport, making radiolabeled amino acids attractive probes for oncology.
Table 2: Potential Radioisotopes and Labeling Strategies
| Radioisotope | Half-life | Labeling Strategy | Potential Application |
| Bromine-76 (⁷⁶Br) | 16.2 hours | Electrophilic Radiobromination | PET Imaging of Tumors |
| Carbon-11 (¹¹C) | 20.3 minutes | ¹¹C-methylation of amine (post-Fmoc removal) | PET Imaging of Amino Acid Transport |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Nucleophilic Radiofluorination (requires precursor) | PET Imaging of Tumors |
Advanced Spectroscopic and Structural Elucidation of N Fmoc 5 Bromo 2 Chloro Dl Phenylalanine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, the chemical environment of specific nuclei, and the spatial arrangement of atoms.
Multinuclear NMR Techniques (¹H, ¹³C, ¹⁵N, ¹⁹F, ¹¹⁹Sn)
The structural elucidation of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine relies on a suite of multinuclear NMR experiments. While ¹H and ¹³C NMR are standard for organic molecules, the presence of other NMR-active nuclei, if they were present in derivatives, would offer deeper insights.
¹H NMR Spectroscopy: Proton NMR provides crucial information about the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would be complex, with distinct signals for the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) group, the phenylalanine aromatic ring, and the aliphatic protons of the amino acid backbone. Due to the DL-nature of the compound, which is a racemic mixture of D and L enantiomers, the NMR signals may appear broadened or as overlapping sets of resonances.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid would appear at the downfield end of the spectrum.
| Proton Type | Expected Chemical Shift (ppm) - by Analogy |
| Fmoc Aromatic Protons | 7.2 - 7.9 |
| Phenylalanine Aromatic Protons | 7.0 - 7.5 |
| Alpha-Proton (α-CH) | 4.0 - 5.0 |
| Beta-Protons (β-CH₂) | 2.9 - 3.3 |
| NH Proton | ~7.0 (variable) |
| This table presents expected ¹H NMR chemical shift ranges based on analogous structures. |
Heteronuclear NMR (¹⁵N, ¹⁹F, ¹¹⁹Sn):
¹⁵N NMR: Although having low natural abundance, ¹⁵N NMR could directly probe the nitrogen atom of the amide linkage, providing information about the electronic environment and hydrogen bonding interactions.
¹⁹F NMR: If a fluorine atom were present, as in the case of N-Fmoc-5-bromo-2-fluoro-DL-phenylalanine, ¹⁹F NMR would be a highly sensitive technique to probe the local environment around the fluorine atom on the phenyl ring.
¹¹⁹Sn NMR: This technique would only be relevant if the compound were derivatized with a tin-containing moiety, for example, in studies involving organotin reagents.
Conformational Analysis using Coupling Constants
The three-dimensional conformation of this compound in solution can be investigated by analyzing the scalar coupling constants (J-couplings) between adjacent protons. nih.gov The magnitude of the three-bond coupling constant between the NH proton and the α-proton (³J(HN,Hα)) is particularly informative for determining the backbone dihedral angle φ, as described by the Karplus equation. mdpi.com Similarly, the coupling constants between the α-proton and the two β-protons (³J(Hα,Hβ)) can provide information about the side-chain rotamer populations. nih.gov
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound with high accuracy and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of this compound. This high precision allows for the determination of the elemental composition of the molecule, confirming the presence of bromine and chlorine atoms through their characteristic isotopic patterns. The theoretical exact mass of this compound (C₂₄H₁₉BrClNO₄) is approximately 500.0138 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.
The fragmentation of Fmoc-protected amino acids is well-characterized. Key fragmentation pathways would include:
Loss of the Fmoc group: A characteristic fragmentation is the cleavage of the bond between the fluorenylmethoxycarbonyl group and the amino acid, often observed as a neutral loss or a prominent fragment ion corresponding to the Fmoc moiety.
Cleavage of the amino acid backbone: Fragmentation along the peptide backbone can lead to the formation of b- and y-type ions, although in a single amino acid derivative, this is more accurately described as cleavage of the bonds around the α-carbon.
Loss of substituents from the phenyl ring: The bromine and chlorine atoms may be lost as radicals or in combination with other fragments.
The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the Fmoc group, the phenylalanine core, and the halogen substituents.
| Fragment Type | Description | Expected Observation |
| [M+H]⁺ | Protonated molecular ion | Primary ion in ESI-MS |
| [M-Fmoc+H]⁺ | Loss of the Fmoc protecting group | Common and abundant fragment |
| Fragments from Fmoc | Ions characteristic of the fluorene (B118485) structure | e.g., m/z 179 |
| Phenylalanine backbone fragments | Cleavage around the α-carbon | Provides sequence information in peptides |
| This table outlines the expected fragmentation patterns for this compound in tandem mass spectrometry. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it would be possible to obtain a detailed model of its solid-state structure.
While a crystal structure for this specific compound is not publicly available, studies on related halogenated phenylalanine derivatives, such as p-fluoro-D,L-phenylalanine, provide insights into the potential packing arrangements and intermolecular interactions. acs.org The crystal structure would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the molecule in the solid state, including the torsion angles of the backbone and side chain.
The crystal structure of a related compound, D-phenylalanine complexed with copper, shows how amino acids can form ordered assemblies. researchgate.net For this compound, the bulky Fmoc group and the halogen atoms would play a significant role in directing the crystal packing.
| Structural Parameter | Information Gained from X-ray Crystallography |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Distances and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the molecule in the solid state. |
| Intermolecular Contacts | Hydrogen bonds, halogen bonds, and van der Waals interactions. |
| This table summarizes the key information that would be obtained from an X-ray crystal structure analysis. |
Co-crystallization Studies with Host Molecules
Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular entities without altering their covalent structure. nih.gov This is achieved by forming a new crystalline solid that consists of two or more different molecules in the same crystal lattice. Amino acids, with their capacity for hydrogen bonding and zwitterionic interactions, are recognized as excellent co-formers. researchgate.netnih.gov
While specific co-crystallization studies on this compound are not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest its high potential as a candidate for forming co-crystals. The N-Fmoc group, with its bulky aromatic system, is known to drive self-assembly through π-π stacking interactions. mdpi.comresearchgate.net Furthermore, the carboxylic acid group is a strong hydrogen bond donor, and the chloro and bromo substituents can participate in halogen bonding, a specific type of non-covalent interaction.
Host molecules, such as cyclodextrins, are frequently employed in co-crystallization to encapsulate guest molecules, potentially enhancing their solubility or stability. mdpi.com For a molecule like this compound, a host-guest co-crystal could be formed with a cyclodextrin, where the substituted phenyl ring is encapsulated within the hydrophobic cavity of the cyclodextrin.
The formation and characterization of such co-crystals would involve screening various host molecules and crystallization conditions (e.g., solvent systems, temperature). The resulting crystals would then be analyzed using techniques like X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal lattice.
Table 1: Potential Host Molecules and Interactions for Co-crystallization of this compound
| Host Molecule | Potential Interaction Sites with Guest | Expected Outcome |
| β-Cyclodextrin | Encapsulation of the bromo-chlorophenyl moiety | Enhanced solubility, altered solid-state properties |
| L-Proline | Hydrogen bonding between carboxylic acids, potential for chiral resolution | Formation of a stable co-crystal, potential for diastereomeric separation researchgate.netnih.gov |
| Theophylline | π-π stacking with the fluorenyl group, hydrogen bonding | Modification of crystal packing and physical properties |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment
As this compound is a racemic mixture (DL-), the separation and characterization of its individual enantiomers (D- and L-) are crucial for stereospecific applications. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable tools for this purpose. nih.gov
Circular Dichroism (CD) Spectroscopy is a powerful method for assessing the enantiomeric purity of Fmoc-protected amino acids. researchgate.netsigmaaldrich.com The Fmoc group itself is achiral, but when attached to a chiral amino acid, it becomes part of a chiral chromophoric system. The CD spectrum of one enantiomer will be the mirror image of the other. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. The presence of negative peaks in a CD spectrum can indicate the formation of ordered three-dimensional structures. nih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy offers a reliable method for determining the absolute configuration of chiral molecules, even for those with conformational flexibility. nih.govbiotools.usschrodinger.com VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. biotools.us The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum for a specific enantiomer (e.g., the R or S configuration). nih.govschrodinger.com This computational prediction is typically performed using density functional theory (DFT) calculations. nih.gov For complex molecules, it may be necessary to model intermolecular interactions, such as dimer formation, to achieve good agreement between the experimental and calculated spectra. nih.gov
The process for determining the absolute configuration of, for example, the L-enantiomer of 5-Bromo-2-chloro-phenylalanine after deprotection of the Fmoc-group would involve:
Experimental measurement of the VCD spectrum of the purified enantiomer.
Computational modeling of the L- and D-enantiomers to predict their theoretical VCD spectra.
Comparison of the experimental spectrum with the calculated spectra to assign the absolute configuration.
Table 2: Chiroptical Spectroscopy Techniques for the Analysis of N-Fmoc-5-Bromo-2-chloro-phenylalanine Enantiomers
| Technique | Information Obtained | Principle |
| Circular Dichroism (CD) | Enantiomeric purity, secondary structure information in solution. researchgate.netnih.gov | Differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. nih.gov |
| Vibrational Circular Dichroism (VCD) | Absolute configuration (R/S or D/L). nih.govbiotools.usrsc.org | Differential absorption of left and right circularly polarized infrared light by vibrational modes. biotools.us |
Computational Chemistry and Molecular Modeling of N Fmoc 5 Bromo 2 Chloro Dl Phenylalanine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine, DFT calculations can provide a detailed understanding of its electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to its reactivity and intermolecular interactions. Recent studies have utilized DFT to explore the electronic properties of isolated amino acids and their derivatives, providing a framework for understanding more complex systems. nih.govmdpi.comresearchgate.net
Prediction of Reactivity and Regioselectivity
DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the sites most susceptible to nucleophilic and electrophilic attack can be identified. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability.
Furthermore, calculated electrostatic potential maps can visualize the electron-rich and electron-deficient regions of the molecule, offering a more intuitive picture of its reactive sites. For instance, the halogen substituents, bromine and chlorine, introduce significant electronic perturbations on the phenyl ring, influencing its reactivity in aromatic substitution reactions. The Fmoc protecting group also has a distinct electronic signature that can be analyzed.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (arbitrary units) | Implication |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |
| Fukui Function (f-) on Phenyl Ring Carbons | C5 > C2 > C... | Predicts sites for electrophilic attack |
| Fukui Function (f+) on Phenyl Ring Carbons | C2 > C5 > C... | Predicts sites for nucleophilic attack |
Note: The data in this table is hypothetical and serves to illustrate the types of insights that can be gained from DFT calculations.
Analysis of Halogen Bonding Interactions
The presence of both bromine and chlorine atoms on the phenyl ring of this compound makes the analysis of halogen bonding particularly relevant. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). nih.govnih.govacs.org DFT calculations can be employed to characterize the strength and directionality of these potential interactions.
Theoretical studies have shown that the nature and strength of halogen bonds are influenced by the type of halogen and the electronic environment. rsc.org For this compound, DFT can be used to model its interaction with various Lewis bases, such as carbonyl oxygens or nitrogen atoms in other molecules, which is crucial for understanding its behavior in condensed phases and biological systems. The analysis can quantify the interaction energies and geometric parameters of these halogen bonds.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Due to the presence of multiple rotatable bonds, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations provide a powerful tool to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.govresearchgate.net Such simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in a solvent, or interacting with a protein).
Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation
| Conformational State | Dihedral Angles (φ, ψ) | Relative Population (%) | Key Intramolecular Interactions |
| Extended | (-150°, 150°) | 45 | Minimal steric hindrance |
| Folded | (-60°, -40°) | 30 | π-π stacking between Fmoc and phenyl ring |
| Semi-extended | (-120°, 100°) | 25 | Halogen interactions with backbone atoms |
Note: The data in this table is hypothetical and illustrates potential findings from MD simulations.
Docking Studies and Molecular Recognition Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies are crucial for predicting its binding affinity and mode of interaction with biological macromolecules, such as enzymes or receptors.
Ligand-Receptor Binding Predictions in Theoretical Models
In a hypothetical scenario where this compound is investigated as a potential inhibitor of a specific enzyme, docking simulations would be performed to place the molecule into the enzyme's active site. The scoring functions used in docking algorithms would then estimate the binding energy, providing a prediction of its inhibitory potency.
These simulations would also reveal the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and, importantly, halogen bonds between the bromine or chlorine atoms and amino acid residues in the active site. The significance of halogen bonding in ligand-receptor interactions has been increasingly recognized in rational drug design. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies in Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org In the context of drug design and optimization, QSAR studies can be used to predict the activity of new, unsynthesized analogs based on their structural features.
If a series of phenylalanine derivatives, including this compound, were synthesized and tested for a particular biological activity, a QSAR model could be developed. This model would use various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that correlates these descriptors with the observed activity. Such models can guide the design of new derivatives with potentially improved potency. nih.govnih.govresearchgate.netnih.gov
Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Phenylalanine Derivatives
| Descriptor | Type | Potential Contribution to Activity |
| LogP | Hydrophobic | Positive or negative, depending on the target |
| Molar Refractivity | Steric | Can influence binding site fit |
| Dipole Moment | Electronic | Affects polar interactions |
| Halogen Bond Donor Strength | Electronic | Potentially enhances binding affinity |
Note: This table provides examples of descriptors that could be relevant in a QSAR study.
Future Research Directions and Emerging Applications in Academic Contexts
Advancements in Stereoselective Synthesis of Multi-Halogenated Unnatural Amino Acids
The synthesis of unnatural amino acids with high stereocontrol remains a significant area of research in organic and bioorganic chemistry. acs.org For multi-halogenated UAAs like N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine, achieving stereoselectivity is particularly challenging. Future research is focused on developing more efficient and highly stereoselective synthetic routes.
Current research explores photoredox catalysis as a convenient method for synthesizing unnatural α-amino acids. rsc.org This approach uses a chiral glyoxylate-derived N-sulfinyl imine and ubiquitous carboxylic acids as radical precursors, offering a pathway to novel amino acid derivatives. rsc.org Another emerging strategy involves chiral aldehyde catalysis, where a half-sandwich chiral-at-ruthenium complex has been shown to be a versatile catalyst for the direct asymmetric α-C─H functionalization of N-unprotected glycine (B1666218) esters, yielding a diverse range of unnatural α-amino acid esters with excellent enantiomeric excess. nih.gov
Furthermore, investigations into enantioselective Lewis base catalyzed N-allylation of halogenated amides are providing new routes to enantioenriched β-amino acid derivatives. researchgate.net These advanced catalytic methods could be adapted for the synthesis of α-amino acids like 5-bromo-2-chloro-phenylalanine, allowing for precise control over the stereochemistry at the α-carbon, which is crucial for its subsequent use in peptides and proteins.
Table 1: Comparison of Modern Stereoselective Synthesis Strategies
| Synthesis Strategy | Catalyst/Reagent Type | Key Features | Potential Application for Multi-Halogenated UAAs |
| Photoredox Catalysis | Organic Acridinium-based Photocatalyst | Uses visible light; mild reaction conditions; utilizes readily available carboxylic acids. rsc.org | Applicable for generating the carbon framework of halogenated phenylalanines. |
| Chiral Aldehyde Catalysis | Chiral-at-Ruthenium Complex | High efficiency and step-economy; broad substrate scope for α-C─H functionalization. nih.gov | Direct asymmetric synthesis from glycine ester precursors. |
| Asymmetric α-Halogenation | Spirocyclic Binaphthyl-based Ammonium Salts | Provides access to α-halogenated β-amino acids with high enantioselectivity. acs.org | Could be adapted for the introduction of one of the halogen atoms stereoselectively. |
Exploration of Halogen Bonding in De Novo Protein and Peptide Design
Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. unipd.it This interaction is gaining significant attention as a tool in medicinal chemistry and protein engineering. acs.orgnih.gov The strength and directionality of halogen bonds can be tuned by changing the halogen atom (I > Br > Cl >> F), making the bromo-chloro substitution on this compound particularly interesting. nih.gov
Future research aims to harness these properties in the de novo design of proteins and peptides. Incorporating 5-bromo-2-chloro-phenylalanine into a peptide sequence could introduce specific, stabilizing intramolecular or intermolecular interactions. For instance, a rationally incorporated halogen bond has been shown to stabilize a β-hairpin fold in a model peptide, with a chlorine-centered halogen bond providing conformational stability comparable to a hydrogen bond. acs.orgnih.gov
The exploration of halogen bonding with this UAA could lead to:
Enhanced Protein Stability : Using halogen bonds to create more stable folded protein structures.
Modulation of Molecular Recognition : Fine-tuning the affinity and selectivity of peptide-protein or protein-ligand interactions. nih.gov
Computational studies combined with solution-phase NMR spectroscopy are critical tools for identifying and quantifying the stabilizing effects of these weak interactions within a complex biological environment. acs.orgnih.gov
Integration into Self-Assembling Biomolecular Systems for Nanotechnology Research
Self-assembly is a process where molecules spontaneously organize into ordered structures through noncovalent interactions. dtic.milyoutube.com Amino acids and short peptides, particularly when conjugated with bulky aromatic groups like Fmoc (9-fluorenylmethyloxycarbonyl), are excellent building blocks for such systems. acs.orgnih.gov The Fmoc group provides a driving force for self-assembly via π-stacking and hydrophobic interactions, often leading to the formation of fibrillar networks and hydrogels. acs.org
The unique structure of this compound makes it a prime candidate for creating novel self-assembling systems for nanotechnology. Future research will likely focus on:
Controlling Nanostructure Morphology : Investigating how the specific halogen substitutions (bromo and chloro) influence the molecular packing, fibril morphology, and rheological properties of the resulting hydrogels. Studies on other halogenated Fmoc-phenylalanine derivatives have already shown that the halogen's nature and position significantly impact these characteristics. acs.org
Functional Nanomaterials : Developing hydrogels for specific applications, such as enzyme immobilization or the controlled release of therapeutic agents. acs.org The halogenated phenyl ring could also serve as a reactive handle for further functionalization or as a site for specific interactions within the assembled nanostructure.
Hybrid Materials : Using the self-assembled peptide network as a scaffold for templating the growth of inorganic nanoparticles, creating organic-inorganic hybrid materials with unique electronic or catalytic properties.
The ability to form ordered structures from simple, well-defined building blocks is a cornerstone of the bottom-up approach in nanotechnology, and this compound offers a new tool for exploration. nih.govnih.gov
Development of Novel Protecting Group Strategies and Methodologies Complementary to Fmoc Chemistry
While Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), it is not without its challenges, such as the potential for aspartimide formation when synthesizing sequences containing aspartic acid. ub.edu The use of complex UAAs like this compound necessitates robust and orthogonal protection strategies.
Future research is directed towards developing new protecting groups and methodologies that complement or provide alternatives to the standard Fmoc/tBu strategy:
Hybrid Strategies : Combining Fmoc protection for some residues with other temporary protecting groups, such as p-nitrobenzyloxycarbonyl (pNZ), for specific amino acids like aspartic acid to prevent side reactions. ub.edu
Orthogonal Protecting Groups : The development of groups like Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl), which is stable to the piperidine (B6355638) used for Fmoc removal but can be cleaved with hydrazine, allows for the synthesis of branched or cyclic peptides. creative-peptides.com
Novel Cleavage Conditions : Exploring new reagents for Fmoc removal that avoid basic conditions altogether, such as the aluminium trichloride/toluene system, which can prevent side reactions like racemization. researchgate.net
GAP Chemistry : Group-Assisted Purification (GAP) technology utilizes a protecting group that also functions as a purification handle, enabling solution-phase peptide synthesis without the need for chromatography or recrystallization, which could be highly beneficial for large-scale synthesis. nih.gov
These advancements are crucial for efficiently incorporating complex building blocks like multi-halogenated UAAs into longer and more intricate peptide chains.
Table 2: Overview of Protecting Group Strategies
| Strategy | Protecting Group(s) | Key Advantage | Relevance to Complex UAA Synthesis |
| Standard Fmoc/tBu | Fmoc (α-amino), tBu (side chain) | Widely used, mild base-lability of Fmoc. creative-peptides.com | Established methodology but may require optimization for UAAs. |
| Hybrid Fmoc/pNZ | Fmoc, pNZ (p-nitrobenzyloxycarbonyl) | Avoids repetitive base treatment, reducing aspartimide formation. ub.edu | Useful for sequences prone to side reactions. |
| Orthogonal (e.g., Dde) | Dde (side chain amine) | Allows selective deprotection of side chains for branching/modification. creative-peptides.com | Enables synthesis of more complex architectures. |
| Alternative Cleavage | AlCl₃/toluene for Fmoc | Avoids base, potentially reducing side reactions and racemization. researchgate.net | Offers milder deprotection conditions for sensitive peptides. |
Applications in Advanced Materials Science Through Controlled Polymerization
Unnatural amino acids can serve as functional monomers for the synthesis of advanced polymers with tailored properties. The incorporation of this compound into polymer chains opens up possibilities for creating materials with unique characteristics derived from the halogenated aromatic side chain.
Future research in this area will likely explore:
Controlled Radical Polymerization : Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) could be used to create well-defined polymers. rsc.orgresearchgate.net Methacrylate derivatives of the amino acid could be polymerized to produce materials with controlled molecular weight and narrow dispersity. rsc.org
Halogen-Mediated Polymerization : The halogen atoms on the phenyl ring could themselves play a role in the polymerization process. For example, halogen bonding has been shown to mediate metal-free controlled cationic polymerization, offering a new framework for producing high-quality polymers without metal impurities. sciencedaily.com
Functional Polymers : The resulting polymers could exhibit properties such as pH-responsiveness (if the amino group is deprotected), altered hydrophobicity, and specific binding capabilities. rsc.org These polymers could find applications as smart materials, functional coatings, or in biomedical devices. The synthesis of polymers with protected amino functionalities is an active area of research. acs.org
The ability to precisely control polymer architecture using living/controlled polymerization methods is key to realizing the potential of these functional monomers. researchgate.netacs.org
Mechanistic Studies of Enzymatic Recognition of Halogenated Unnatural Amino Acids
Understanding how enzymes recognize and process substrates containing unnatural amino acids is fundamental to their use in biological systems and for the development of novel biocatalysts. nih.gov The introduction of bulky and electronegative halogen atoms like bromine and chlorine presents a significant challenge to the natural enzymatic machinery.
Future research will focus on detailed mechanistic studies to elucidate these interactions:
Enzyme Engineering : Using directed evolution to engineer enzymes, such as aminoacyl-tRNA synthetases, to efficiently recognize and incorporate multi-halogenated UAAs into proteins in vivo.
Biochemical and Biophysical Assays : Employing a suite of biochemical and single-molecule fluorescence assays to study the kinetics and molecular basis of ncAA incorporation by the ribosome. biorxiv.org
Structural Biology : Determining the crystal structures of enzymes in complex with halogenated substrates or inhibitors to visualize the specific interactions, including potential halogen bonds, that govern recognition and catalysis. unipd.it
Computational Modeling : Using quantum-chemical studies and molecular dynamics simulations to analyze the bonding mechanisms, including electrostatic, dispersion, and donor-acceptor interactions, between the halogenated ligand and the protein's active site. unipd.it
These studies are not only crucial for expanding the genetic code but also for designing novel enzyme inhibitors and understanding the impact of halogenation on biological activity. nih.govnih.gov
Q & A
Q. What are the key synthetic steps for preparing N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine, and how can reaction conditions be optimized?
The synthesis involves halogenation and Fmoc-protection steps. For bromination, electrophilic substitution on phenylalanine derivatives is typically performed using brominating agents like under controlled acidic conditions. Chlorination at the 2-position may require regioselective catalysts (e.g., ) to direct substitution . Optimization includes:
Q. How is this compound characterized for purity and structural integrity?
Key analytical methods include:
Q. What are the primary applications of this compound in peptide synthesis?
this compound is used in solid-phase peptide synthesis (SPPS) to incorporate halogenated aromatic side chains into peptides. These modifications enhance:
- Structural diversity : Halogens act as handles for post-synthetic modifications (e.g., Suzuki coupling) .
- Biophysical studies : Bromine and chlorine atoms aid in X-ray crystallography by providing heavy atoms for phasing .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and chloro substituents influence peptide folding and crystallographic data interpretation?
The 5-bromo and 2-chloro groups introduce steric hindrance and electron-withdrawing effects, which can:
- Alter peptide backbone conformation, affecting secondary structure (e.g., α-helix vs. β-sheet propensity).
- Create challenges in crystallographic refinement due to increased disorder. SHELXL (via TWIN/BASF commands) is recommended to model anisotropic displacement parameters and resolve overlapping electron density .
Q. What strategies resolve contradictions in reactivity data during halogenated amino acid incorporation into peptides?
Discrepancies in coupling efficiency may arise from:
Q. How can computational modeling predict the impact of halogen substituents on peptide-receptor interactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:
- Map electrostatic potential surfaces to predict halogen bonding with target proteins.
- Compare binding affinities of halogenated vs. non-halogenated peptides .
Methodological Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | ||
| Molecular weight | ~515.2 g/mol | |
| Purification method | Reversed-phase HPLC (C18 column) | |
| Common solvents | DCM, DMF, acetonitrile |
Table 2: Troubleshooting Common Synthesis Challenges
| Issue | Solution | Reference |
|---|---|---|
| Low halogenation yield | Optimize stoichiometry (1.2 eq NBS) | |
| Racemization during SPPS | Use at 0°C | |
| Crystallographic disorder | Apply SHELXL’s TWIN refinement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
